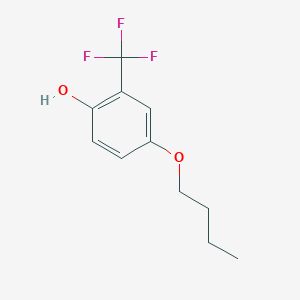

4-Butoxy-2-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC13594619

Molecular Formula: C11H13F3O2

Molecular Weight: 234.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13F3O2 |

|---|---|

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 4-butoxy-2-(trifluoromethyl)phenol |

| Standard InChI | InChI=1S/C11H13F3O2/c1-2-3-6-16-8-4-5-10(15)9(7-8)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3 |

| Standard InChI Key | HDBHAMJGNURSAG-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC(=C(C=C1)O)C(F)(F)F |

| Canonical SMILES | CCCCOC1=CC(=C(C=C1)O)C(F)(F)F |

Introduction

Chemical Structure and Molecular Properties

Structural Features

The molecular structure of 4-butoxy-2-(trifluoromethyl)phenol consists of a phenolic core substituted with a butoxy group (-OCHCHCHCH) at the 4-position and a trifluoromethyl group (-CF) at the 2-position . The trifluoromethyl group, known for its strong electron-withdrawing inductive effect, significantly alters the electron density of the aromatic ring, enhancing the compound’s stability and influencing its reactivity in electrophilic substitution reactions. Conversely, the butoxy group contributes steric bulk and moderate electron-donating resonance effects, creating a balance between reactivity and solubility in nonpolar solvents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 234.21 g/mol | |

| CAS Registry Number | 1881328-65-9 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Electronic and Steric Effects

The trifluoromethyl group’s electronegativity polarizes the aromatic ring, directing incoming electrophiles to specific positions. For instance, in further substitution reactions, the meta position relative to the -CF group becomes more reactive due to the group’s -I effect. The butoxy group, while sterically demanding, enhances solubility in organic solvents such as diethyl ether and dichloromethane, facilitating its use in synthetic protocols .

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The synthesis of 4-butoxy-2-(trifluoromethyl)phenol typically begins with the trifluoromethylation of a pre-functionalized phenol derivative. Trifluoromethanesulfonic acid (CFSOH) or related reagents are employed under controlled conditions to introduce the -CF group via electrophilic attack. Subsequent etherification introduces the butoxy group through a nucleophilic substitution reaction, often using butanol in the presence of a base such as potassium carbonate.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Trifluoromethylation | CFSOH, 0–5°C, inert atmosphere | Slow addition of reagent to minimize side reactions |

| Etherification | 1-Bromobutane, KCO, DMF, 80°C | Excess butanol to drive reaction completion |

Alternative Routes

Physicochemical Characteristics

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, acetone) and limited solubility in water, attributable to the hydrophobic trifluoromethyl and butoxy groups . Stability studies indicate susceptibility to oxidative degradation under acidic conditions, necessitating storage in inert atmospheres at low temperatures .

Spectroscopic Data

While specific spectroscopic data for 4-butoxy-2-(trifluoromethyl)phenol are sparse, analogous compounds suggest characteristic signals in NMR (δ ≈ -60 ppm for -CF) and NMR (δ 1.0–1.5 ppm for butoxy CH groups) . Mass spectrometry would likely show a molecular ion peak at m/z 234.21 .

Industrial and Research Applications

Organic Synthesis

The compound serves as a building block in synthesizing complex molecules, including liquid crystals and fluorinated polymers. Its electron-deficient aromatic ring facilitates Suzuki-Miyaura couplings and other transition metal-catalyzed reactions.

Materials Science

In materials science, 4-butoxy-2-(trifluoromethyl)phenol is explored for its role in designing hydrophobic coatings and dielectric materials, leveraging the -CF group’s low surface energy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume